molecular formula C20H28ClN3O2S B2696878 N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034302-18-4

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2696878
CAS RN: 2034302-18-4
M. Wt: 409.97
InChI Key: CFKRTQZTGFZCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H28ClN3O2S and its molecular weight is 409.97. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Entry Inhibition

One study investigated N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a novel class of HIV-1 entry inhibitors. These compounds, including NBD-556, were identified using database screening techniques and were found to block the gp120-CD4 interaction, a crucial step in HIV-1 entry into host cells. The compounds showed potent activity in inhibiting cell fusion and virus-cell fusion at low micromolar levels, indicating their potential as HIV-1 entry inhibitors without targeting later stages of the HIV-1 life cycle (Zhao et al., 2005).

Cannabinoid Receptor Antagonism

Another area of research involves the study of compounds acting as cannabinoid receptor antagonists. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed it as a potent and selective antagonist for the CB1 cannabinoid receptor. These antagonists play a crucial role in understanding the cannabinoid system and have therapeutic potential in treating conditions related to cannabinoid receptor activity (Shim et al., 2002).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of similar compounds has provided valuable insights into drug design and pharmacological applications. For example, studies have characterized the crystal structure and NMR spectroscopy of fentanyl analogs, contributing to our understanding of their analgesic properties and potential for long-acting pain relief. Such investigations are critical for developing new therapeutic agents with optimized efficacy and safety profiles (Jimeno et al., 2003).

Novel Synthetic Methods

Another aspect of research focuses on developing novel synthetic methods for related compounds. For instance, a study described a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a new methodology for synthesizing anthranilic acid derivatives and oxalamides. These advancements in synthetic chemistry are crucial for expanding the repertoire of compounds available for pharmacological testing and potential drug development (Mamedov et al., 2016).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2S/c1-14-2-3-16(12-18(14)21)23-20(26)19(25)22-13-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12,15,17H,4-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKRTQZTGFZCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

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